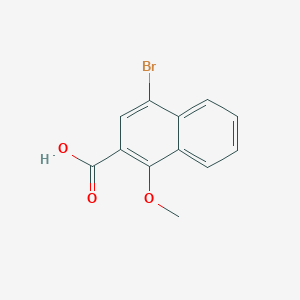

1-Methoxy-4-bromo-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO3 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

4-bromo-1-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H9BrO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) |

InChI Key |

WRZJEVITDAEFCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-bromo-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1-methoxy-4-bromo-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document offers comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

Introduction

This compound is a substituted naphthalene derivative with potential applications as an intermediate in the synthesis of complex organic molecules. The presence of the methoxy, bromo, and carboxylic acid functionalities on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel pharmaceutical agents and functional materials. This guide focuses on a reliable two-step synthesis pathway starting from the readily available 1-hydroxy-2-naphthoic acid.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Electrophilic Bromination: The starting material, 1-hydroxy-2-naphthoic acid, undergoes electrophilic aromatic substitution with bromine to introduce a bromine atom at the C4 position. The directing effects of the hydroxyl and carboxyl groups favor the bromination at this specific position.

-

O-Methylation: The resulting 4-bromo-1-hydroxy-2-naphthoic acid is then subjected to O-methylation to convert the hydroxyl group into a methoxy group, yielding the final product.

Data Presentation

The following tables summarize the key quantitative data for the materials and reactions involved in this synthesis.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | Off-white to pale yellow powder |

| 4-Bromo-1-hydroxy-2-naphthoic acid | C₁₁H₇BrO₃ | 267.08 | White solid[1] |

| This compound | C₁₂H₉BrO₃ | 281.10 | - |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Bromination | Bromine | Chloroform | Room Temp. | 1 hour | ~Quantitative |

| 2 | Methylation | Iodomethane, K₂CO₃ | DMF | 40°C | 14 hours | High (expected) |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid

This procedure details the electrophilic bromination of 1-hydroxy-2-naphthoic acid.

Methodology [1]

-

Suspend 1-hydroxy-2-naphthoic acid (2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of bromine (0.68 ml, 13.3 mmol) in chloroform (5 ml).

-

Add the bromine solution dropwise to the suspension of 1-hydroxy-2-naphthoic acid at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for one hour.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue repeatedly with water.

-

Collect the solid by filtration and dry it thoroughly to obtain 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.

Step 2: Synthesis of this compound

This procedure describes the O-methylation of 4-bromo-1-hydroxy-2-naphthoic acid. This protocol is adapted from a similar methylation procedure.

Methodology

-

Place the dried 4-bromo-1-hydroxy-2-naphthoic acid (e.g., 13.3 mmol, 1.0 equiv) and potassium carbonate (K₂CO₃) (e.g., 5.5 g, 39.9 mmol, 3.0 equiv) into an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dimethylformamide (DMF) (e.g., 60 ml) to the flask via a syringe.

-

Add iodomethane (CH₃I) (e.g., 2.5 ml, 39.9 mmol, 3.0 equiv) dropwise to the stirred mixture.

-

Heat the reaction mixture to 40°C and stir for 14 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Visualizations

The following diagrams illustrate the logical flow of the experimental procedures.

Conclusion

This technical guide outlines a straightforward and efficient two-step synthesis of this compound from 1-hydroxy-2-naphthoic acid. The provided experimental protocols are based on reliable and well-documented chemical reactions. The structured presentation of data and the visual workflow diagrams are intended to assist researchers in the successful implementation of this synthetic pathway. Further optimization of reaction conditions and purification methods may be performed to suit specific research needs and available resources.

References

Synthesis and Characterization of 1-Methoxy-4-bromo-2-naphthoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methoxy-4-bromo-2-naphthoic acid, a substituted naphthoic acid derivative of interest in medicinal chemistry and materials science. The naphthalene scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of methoxy and bromo substituents onto the naphthoic acid core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutic agents and functional materials.

I. Synthesis Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor, 1-methoxy-2-naphthoic acid, followed by a regioselective bromination.

The initial step involves the directed ortho-metalation of 1-methoxynaphthalene followed by carboxylation. The electron-donating methoxy group at the C1 position activates the naphthalene ring, directing the electrophilic bromination in the subsequent step preferentially to the C4 position.

II. Experimental Protocols

A. Step 1: Synthesis of 1-Methoxy-2-naphthoic acid

This procedure is adapted from established literature methods for the ortho-lithiation and carboxylation of 1-methoxynaphthalene.

Materials:

-

1-Methoxynaphthalene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dry carbon dioxide (CO2, from dry ice or a cylinder)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of 1-methoxynaphthalene (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add TMEDA (1.2 eq).

-

Slowly add n-BuLi (1.2 eq) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The solution typically develops a deep color, indicating the formation of the lithiated intermediate.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath) and quench by bubbling in dry CO2 gas for 30-60 minutes or by carefully adding crushed dry ice in portions until the color dissipates.

-

Allow the mixture to slowly warm to room temperature.

-

Add water to the reaction mixture, followed by acidification with concentrated HCl to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 1-methoxy-2-naphthoic acid as a solid.

B. Step 2: Synthesis of this compound

This protocol is a proposed method based on the regioselective bromination of activated aromatic systems.

Materials:

-

1-Methoxy-2-naphthoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Sodium sulfite (Na2SO3) or Sodium thiosulfate (Na2S2O3), aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

Procedure:

-

Dissolve 1-methoxy-2-naphthoic acid (1.0 eq) in acetonitrile or DCM in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to consume any unreacted bromine.

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

III. Characterization

As no complete experimental dataset for this compound is readily available in the literature, the following characterization data is a combination of calculated values and predictions based on analogous structures.

A. Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉BrO₃ |

| Molecular Weight | 281.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be >150 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone; sparingly soluble in water. |

B. Spectroscopic Data

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons and the methoxy group. The chemical shifts are estimated based on the analysis of substituent effects on the naphthalene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8.2-8.4 | d | 1H | H-8 |

| ~7.9-8.1 | s | 1H | H-3 |

| ~7.5-7.7 | m | 2H | H-5, H-6 |

| ~7.3-7.5 | d | 1H | H-7 |

| ~4.0 | s | 3H | -OCH₃ |

2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | -COOH |

| ~155-158 | C-1 |

| ~135-138 | C-4a |

| ~130-133 | C-8a |

| ~128-130 | C-8 |

| ~126-128 | C-6 |

| ~125-127 | C-5 |

| ~123-125 | C-7 |

| ~120-122 | C-2 |

| ~115-118 | C-3 |

| ~110-113 | C-4 |

| ~56-58 | -OCH₃ |

3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |

| ~1050 | Medium | C-Br stretch |

4. Mass Spectrometry (Calculated)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 280.9813 |

| [M-H]⁻ | 278.9664 |

| [M+Na]⁺ | 302.9632 |

The mass spectrum will also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

IV. Experimental and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

V. Relevance in Drug Development and Materials Science

Naphthoic acid derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. The naphthalene core can be found in several approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The introduction of a bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.

Furthermore, substituted naphthalenes are investigated for their potential in materials science as organic semiconductors, fluorescent probes, and components of liquid crystals. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel functional materials with tailored electronic and photophysical properties.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed protocols and conduct thorough characterization to fully elucidate the properties and potential applications of this versatile compound.

An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-bromo-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical characteristics of 1-Methoxy-4-bromo-2-naphthoic acid. Due to a lack of directly published experimental data for this specific compound, this guide leverages established knowledge of structurally similar molecules to project its attributes. All presented data for the target compound should be considered theoretical and supplementary to future empirical validation.

Chemical and Physical Properties

Quantitative data for this compound and its close structural analogs are summarized below to provide a comparative reference.

| Property | This compound (Predicted) | 1-Bromo-2-naphthoic acid[1] | 4-Bromo-1-naphthoic acid[2] | 2-Naphthoic acid |

| Molecular Formula | C₁₂H₉BrO₃ | C₁₁H₇BrO₂ | C₁₁H₇BrO₂ | C₁₁H₈O₂ |

| Molecular Weight | 281.10 g/mol | 251.08 g/mol | 251.08 g/mol | 172.18 g/mol |

| Melting Point | Not available | Not available | Not available | 185-187 °C |

| Boiling Point | Not available | Not available | Not available | 300 °C |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Not available | Not available | Sparingly soluble in hot water, soluble in ethanol, ether, and chloroform. |

| pKa | Not available | Not available | Not available | Not available |

Synthesis and Reactivity

While a specific, validated synthesis for this compound is not documented in the reviewed literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and published procedures for analogous compounds.

Proposed Synthetic Pathway

A potential synthesis could commence from the readily available 1-hydroxy-2-naphthoic acid. The proposed multi-step synthesis is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on similar syntheses.[3][4] This is a theoretical procedure and requires optimization and validation.

Step 1: Methylation of 1-Hydroxy-2-naphthoic acid

-

To a solution of 1-hydroxy-2-naphthoic acid in a suitable aprotic solvent (e.g., acetone or DMF), add an excess of a weak base (e.g., potassium carbonate).

-

Stir the suspension at room temperature.

-

Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise to the mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the inorganic base, and remove the solvent under reduced pressure.

-

Purify the resulting crude 1-methoxy-2-naphthoic acid by recrystallization or column chromatography.

Step 2: Bromination of 1-Methoxy-2-naphthoic acid

-

Dissolve the 1-methoxy-2-naphthoic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The electrophilic bromine is expected to add at the C4 position due to the activating effect of the methoxy group.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into an ice-water bath to precipitate the crude product.

-

Collect the solid by filtration, wash with water to remove acetic acid, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the methoxy group, and the bromine atom on the aromatic ring.

Caption: Reactivity of this compound's functional groups.

Spectroscopic Data (Theoretical)

While no experimental spectra for this compound are available, its spectral characteristics can be predicted based on the analysis of its analogs.[5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region will likely display a complex pattern of doublets and triplets, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and bromine substituents. The methoxy protons should appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the twelve carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon will resonate around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

C-O stretching vibrations from the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic ring and the methoxy group.

-

A C-Br stretching vibration, which is typically weak and found in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and the bromine atom.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been directly investigated. However, the naphthoic acid scaffold is present in a number of biologically active molecules.

Retinoic Acid Receptor (RAR) Modulation

Substituted naphthoic acids are known to be ligands for retinoic acid receptors (RARs), which are nuclear receptors involved in cell differentiation, proliferation, and apoptosis. Some 6-substituted naphthalene-2-carboxylic acid analogs have shown selectivity for specific RAR subtypes.[9] This suggests that this compound could potentially interact with RARs, making it a candidate for investigation in cancer and dermatology research.

Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

Cyclooxygenase (COX) Inhibition

Certain naphthol derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain.[10] The presence of a hydroxyl group at the C-1 position appears to be important for this activity. While the target compound has a methoxy group at this position, it could be a pro-drug that is demethylated in vivo to the active hydroxyl compound.

References

- 1. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. 1-Bromo-2-methoxynaphthalene | C11H9BrO | CID 72860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of 2-substituted-1-naphthol derivatives on cyclooxygenase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into Naphthoic Acid Derivatives: A Focus on 1-Methoxy-4-bromo-2-naphthoic acid

A comprehensive analysis of available spectroscopic data for compounds structurally related to 1-methoxy-4-bromo-2-naphthoic acid offers valuable insights for researchers in drug development and organic synthesis. Due to the absence of publicly available experimental data for the title compound, this guide provides a detailed examination of close analogs, including 4-bromo-1-hydroxy-2-naphthoic acid and 1-bromo-2-naphthoic acid, to infer potential spectroscopic characteristics and synthetic strategies.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of the methoxy, bromo, and carboxylic acid functional groups on the naphthalene scaffold suggests a range of possible chemical modifications and biological activities. This technical guide aims to provide a foundational understanding of its spectroscopic properties by summarizing data from structurally similar molecules. Furthermore, a plausible synthetic route is proposed based on established chemical transformations.

Spectroscopic Data of Related Compounds

While direct spectroscopic data for this compound is not available, the following tables summarize the NMR, IR, and MS data for key related compounds. This information serves as a valuable reference for predicting the spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Related Naphthoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Bromo-2-naphthoic acid | - | Data not available in readily accessible format. |

| 2-Naphthoic acid | DMSO | 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H)[1] |

| 1-Naphthoic acid | Acetone | 11.25 (s, 1H), 8.21 – 8.08 (m, 2H), 7.84 – 7.79 (m, 2H), 7.77 – 7.72 (m, 2H), 7.54 – 7.48 (m, 2H), 7.46 – 7.41 (m, 1H)[1] |

Table 2: ¹³C NMR Spectroscopic Data of Related Naphthoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Bromo-2-naphthoic acid | - | A thumbnail of the spectrum is available, but detailed peak assignments are not provided.[2] |

| 2-Naphthoic acid | DMSO | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4[1] |

| 1-Naphthoic acid | Acetone | 166.6, 145.3, 139.8, 130.2, 129.4, 129.0, 128.2, 127.1, 126.9[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Related Naphthoic Acid Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 1-Bromo-2-naphthoic acid | C=O (Carboxylic acid) | Conforms to structure[3] |

| O-H (Carboxylic acid) | Conforms to structure[3] | |

| C-Br | Conforms to structure[3] | |

| 1-Naphthalenecarboxylic acid | C=O (Carboxylic acid) | ~1700 |

| O-H (Carboxylic acid) | ~2500-3300 (broad) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Related Naphthoic Acid Derivatives

| Compound | Ionization Mode | [M]+ or [M-H]⁻ (m/z) |

| 1-Bromo-2-naphthoic acid | Not specified | Molecular Weight: 251.08[2][4] |

| 1-Bromo-2-naphthol | Not specified | Molecular Ion: 222, 224 (presence of Br isotope)[5] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1-hydroxy-2-naphthoic acid. The proposed pathway involves two key steps: bromination and subsequent methylation.

Proposed Synthetic Pathway

References

- 1. rsc.org [rsc.org]

- 2. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1-Bromo-2-naphthoic acid = 98 20717-79-7 [sigmaaldrich.com]

- 5. 1-Bromo-2-naphthol(573-97-7) MS spectrum [chemicalbook.com]

Unveiling the Structural Landscape of 1-Methoxy-4-bromo-2-naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of 1-Methoxy-4-bromo-2-naphthoic acid and its derivatives, compounds of interest in medicinal chemistry and materials science. While the definitive crystal structure of this compound is not publicly available, this document provides a comprehensive overview based on the crystallographic data of closely related analogs. By examining these structures, we can infer the likely molecular geometry, packing motifs, and intermolecular interactions that govern the solid-state architecture of this class of compounds. This guide also outlines detailed experimental protocols for the synthesis and crystallographic analysis of these molecules, providing a foundational framework for further research and development.

Inferred Structural Characteristics

The molecular structure of this compound features a naphthalene core, substituted with a methoxy, a bromo, and a carboxylic acid group. The planarity of the naphthalene ring system is expected, with the substituents likely causing some degree of steric hindrance that may influence their orientation relative to the ring. The carboxylic acid moiety is a key functional group that can participate in various hydrogen bonding interactions, significantly influencing the crystal packing.

Analysis of related crystal structures, such as those of brominated naphthoic acids and methoxy-substituted aromatic compounds, suggests that the crystal packing of this compound derivatives would be dominated by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. The bromine atom can participate in halogen bonding (Br···O or Br···π interactions), while the aromatic naphthalene rings can engage in offset π-π stacking, further stabilizing the crystal lattice.

Quantitative Crystallographic Data of Analogous Compounds

To provide a comparative framework, the following table summarizes key crystallographic data for structurally related compounds. This data offers insights into the expected unit cell parameters, space groups, and key bond lengths and angles for derivatives of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |

| 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene | C15H17BrO2 | Monoclinic | P121/n1 | 10.912(2) | 8.690(2) | 15.112(3) | 98.98(2) | 1415.4 | 4 | 0.085 | [1] |

| Methyl 4-bromo-2-(methoxymethoxy)benzoate | C10H11BrO4 | Monoclinic | P21/c | [2] | |||||||

| 4-bromo-3-(methoxymethoxy)benzoic acid | C9H9BrO4 | Monoclinic | P21/c | [2] |

Note: Detailed bond lengths and angles for the benzoic acid derivatives are available in the cited literature. This table will be expanded as more crystallographic data for relevant derivatives becomes available.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound can be approached through a multi-step synthetic route starting from commercially available precursors. A generalized protocol is outlined below:

-

Methoxylation of a suitable naphthol precursor: A substituted naphthol can be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetone or DMF) to introduce the methoxy group.

-

Bromination of the methoxylated naphthalene: The resulting methoxy-naphthalene derivative can be selectively brominated at the desired position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile, often with a radical initiator (e.g., AIBN) or under UV irradiation.

-

Introduction of the carboxylic acid group: This can be achieved through various methods, such as the carbonation of an organometallic intermediate (formed via lithium-halogen exchange or Grignard reaction) or by the oxidation of a methyl or formyl group at the 2-position.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Single Crystal X-ray Crystallography

The following is a generalized workflow for the determination of the crystal structure of a small organic molecule like a this compound derivative:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). Vapor diffusion or slow cooling techniques can also be employed.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate key conceptual workflows and interactions relevant to the study of this compound derivatives.

References

An In-depth Technical Guide on the Thermodynamic Properties of Bromo-naphthoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of bromo-naphthoic acid compounds. Given the limited direct experimental data on these specific molecules, this guide synthesizes available information on the parent compounds—naphthoic acid and bromonaphthalene—to provide a foundational understanding and predictive insights into the thermodynamics of bromo-naphthoic acids. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and materials science, where a thorough understanding of molecular energetics is crucial.

Introduction to Bromo-naphthoic Acids

Bromo-naphthoic acids are a class of organic compounds characterized by a naphthalene core functionalized with both a carboxylic acid group and a bromine atom. The relative positions of these substituents give rise to a variety of isomers, each with unique physicochemical properties. These compounds are of interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules with specific biological activities or material properties. A deep understanding of their thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is fundamental for predicting their stability, reactivity, and behavior in different environments.

Thermodynamic Data of Naphthoic Acid and Bromonaphthalene Isomers

Due to a scarcity of direct experimental thermodynamic data for bromo-naphthoic acid isomers, this section presents the available data for the parent molecules: 1- and 2-naphthoic acid, and 1- and 2-bromonaphthalene. These values, sourced from the NIST Chemistry WebBook and other scientific literature, provide a robust baseline for understanding the energetic contributions of the naphthalene carboxylic acid and brominated naphthalene moieties.[1][2][3][4][5]

It is important to note that the addition of a bromine atom to the naphthoic acid structure will influence these thermodynamic values. The position of the bromine atom relative to the carboxylic acid group will also lead to variations among the different bromo-naphthoic acid isomers due to electronic and steric effects.

Table 1: Thermodynamic Properties of Naphthoic Acid Isomers

| Compound | Formula | Enthalpy of Formation (Solid, 298.15 K) (kJ/mol) | Enthalpy of Combustion (Solid, 298.15 K) (kJ/mol) |

| 1-Naphthoic Acid | C₁₁H₈O₂ | -333.5 ± 1.0[1] | -5138.41 ± 0.88[1] |

| 2-Naphthoic Acid | C₁₁H₈O₂ | -341.9[6] | -5129.9[6] |

Table 2: Thermodynamic Properties of Bromonaphthalene Isomers

| Compound | Formula | Enthalpy of Formation (Liquid, 298.15 K) (kJ/mol) | Enthalpy of Combustion (Liquid, 298.15 K) (kJ/mol) | Standard Gibbs Free Energy of Formation (Gas, 298.15 K) (kJ/mol) |

| 1-Bromonaphthalene | C₁₀H₇Br | 111.60 ± 2.60[7] | -5047.10 ± 2.20[7] | 257.07[7] |

| 2-Bromonaphthalene | C₁₀H₇Br | 108.2 ± 2.1[8] | -5029.90 ± 1.70[8] | 257.07[8] |

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of organic compounds such as bromo-naphthoic acids relies on precise calorimetric and vapor pressure measurements. The following are detailed methodologies for two key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a solid bromo-naphthoic acid isomer.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Analytical balance (±0.1 mg)

-

Ignition wire (e.g., platinum or nichrome) of known combustion energy

-

Crucible (silica or platinum)

-

Calorimeter bucket

-

High-precision thermometer

-

Deionized water

Procedure:

-

Sample Preparation: A pellet of the bromo-naphthoic acid sample (approximately 0.5-1.0 g) is prepared using a pellet press. The exact mass of the pellet is recorded.

-

Bomb Assembly: The pellet is placed in the crucible within the bomb. A measured length of ignition wire is attached to the electrodes, ensuring it is in contact with the pellet.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: A precise volume of deionized water (e.g., 2000 mL) is added to the calorimeter bucket, and the sealed bomb is submerged. The calorimeter lid, containing the stirrer and thermometer, is secured.

-

Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals for a few minutes to establish a baseline.

-

Ignition: The sample is ignited by passing a current through the ignition wire.

-

Post-Ignition Monitoring: The temperature is recorded at regular intervals as it rises to a maximum and then slowly cools.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion of the bromo-naphthoic acid is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections for the combustion of the ignition wire.

Knudsen Effusion Method for Enthalpy of Sublimation

Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH°) of a solid bromo-naphthoic acid isomer.

Apparatus:

-

Knudsen effusion cell (a small, thermostated container with a small orifice)

-

High-vacuum system

-

Analytical microbalance

-

Temperature controller

-

Data acquisition system

Procedure:

-

Sample Preparation: A small amount of the bromo-naphthoic acid sample is placed in the Knudsen cell.

-

System Assembly: The Knudsen cell is placed in a high-vacuum chamber, and the system is evacuated to a very low pressure.

-

Temperature Control: The Knudsen cell is heated to a series of constant, known temperatures.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured continuously using the microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Langmuir equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the sample

-

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔsubH°/RT + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key processes in the study of the thermodynamic properties of bromo-naphthoic acids.

References

- 1. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 2. Naphthalene, 1-bromo- [webbook.nist.gov]

- 3. Naphthalene, 2-bromo- [webbook.nist.gov]

- 4. 1-Naphthalenecarboxylic acid (CAS 86-55-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Naphthoic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemeo.com [chemeo.com]

- 8. Naphthalene, 2-bromo- (CAS 580-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 1-Methoxy-4-bromo-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-4-bromo-2-naphthoic acid, a substituted naphthoic acid derivative. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and applications. The guide covers the chemical identity, potential synthetic approaches, and hypothetical biological activities, with a focus on data presentation in a structured format for clarity and comparison.

Chemical Identity

The compound in focus is this compound. An alternative and equally valid IUPAC name for this structure is 4-Bromo-1-methoxy-2-naphthoic acid.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Alternate IUPAC Name | 4-Bromo-1-methoxy-naphthalene-2-carboxylic acid | - |

| CAS Number | 879914-08-6 | ChemicalBook (Note: This is a supplier-specific identifier and may not be the official CAS registry number) |

| Molecular Formula | C₁₂H₉BrO₃ | - |

| Molecular Weight | 281.10 g/mol | - |

Physicochemical Properties (Predicted)

Due to the lack of experimentally determined data, the following physicochemical properties are predicted based on the structure and data from similar compounds.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water. |

| pKa | Estimated to be in the range of 3-4 due to the carboxylic acid group. |

Synthesis and Characterization

Generalized Synthetic Workflow

The synthesis would likely begin with a suitable naphthalene precursor, followed by a series of reactions to introduce the methoxy, bromo, and carboxylic acid functionalities at the desired positions.

Caption: Generalized synthetic workflow for this compound.

Potential Experimental Protocol (Hypothetical)

A detailed experimental protocol would require laboratory optimization. A potential, though unverified, approach could involve the bromination of a 1-methoxy-2-naphthoic acid precursor.

Step 1: Synthesis of 1-Methoxy-2-naphthoic acid (Precursor) This precursor could potentially be synthesized from 1-methoxy-2-naphthaldehyde via oxidation, or from 2-hydroxy-1-naphthoic acid through methylation.

Step 2: Bromination of 1-Methoxy-2-naphthoic acid The precursor would then be subjected to electrophilic bromination. The directing effects of the existing substituents (-OCH₃ and -COOH) would influence the position of bromine addition. The methoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The interplay of these effects would need to be carefully considered and potentially controlled through reaction conditions (e.g., choice of brominating agent, solvent, and temperature).

Purification and Characterization: The final product would require purification, likely via recrystallization or column chromatography. Characterization would be performed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring, the methoxy protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the methoxy group. |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the activities of related naphthoic acid derivatives suggest potential areas of interest for future research.

Analogues and their Biological Activities

| Compound Class | Reported Biological Activity | Potential Signaling Pathway Involvement |

| Substituted Naphthoic Acids | Modulation of Retinoic Acid Receptors (RARs). | RAR-mediated gene transcription. |

| Naphthoic Acid Derivatives | Anti-inflammatory effects. | Inhibition of cyclooxygenase (COX) enzymes. |

| Brominated Aromatic Carboxylic Acids | Various, including antimicrobial and anticancer activities (highly structure-dependent). | Dependent on specific cellular targets. |

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds, this compound could potentially interact with nuclear receptors or enzymes involved in inflammatory pathways. A hypothetical interaction is depicted below.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific data is currently lacking in publicly accessible databases. This guide has provided a summary of its chemical identity based on available information and has outlined potential synthetic routes and hypothetical biological activities by drawing parallels with related compounds.

Future research is necessary to:

-

Confirm the official CAS number and definitively characterize the compound's physicochemical properties.

-

Develop and optimize a reliable synthetic protocol and fully characterize the compound using modern analytical techniques.

-

Investigate its biological activities through in vitro and in vivo screening to explore its potential as a lead compound in drug discovery, particularly in areas suggested by the activities of its analogues, such as oncology and inflammation.

This document serves as a foundational resource to stimulate and guide further scientific inquiry into this and other under-characterized naphthoic acid derivatives.

A Comprehensive Technical Review of Substituted Naphthoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted naphthoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid bicyclic aromatic scaffold provides a unique framework for the design of molecules with diverse pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of substituted naphthoic acid derivatives, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.

Biological Activities of Substituted Naphthoic Acid Derivatives

Substituted naphthoic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The following sections summarize the key findings in these areas, with quantitative data presented for comparative analysis.

Anticancer Activity

A significant body of research has focused on the anticancer potential of naphthoic acid and naphthoquinone derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1] The antiproliferative activity of several substituted 1,4-naphthoquinones has been evaluated, with some compounds exhibiting potent activity with IC50 values in the low micromolar and even nanomolar range.[2][3][4][5]

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Substituted 1,4-Naphthoquinones | |||

| Compound 11 | HuCCA-1, A549, HepG2, MOLT-3 | 0.15 - 1.55 | [3] |

| Compound 14 | HuCCA-1, A549, HepG2, MOLT-3 | 0.27 - 14.67 | [3] |

| Compound 10 | HuCCA-1, A549, HepG2, MOLT-3 | 1.38 - 13.60 | [3] |

| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1 - 3 | [2] |

| 2-(chloromethyl)quinizarin | Various | 0.15 - 6.3 | [4] |

| Naphthazarin | Various | 0.16 - 1.7 | [4] |

| Juglone Derivative 52 | MDA-MB-231, RPMI8226, EAhy926 | 0.57 - 7.27 | [5] |

| Juglone Derivative 53 | RPMI8226 | 0.66 | [5] |

| 2-Naphthol Derivatives | |||

| Compound 5d (4-fluoro phenyl) | Hep G2, A549, MDA 231, HeLa | 0.8 - 1.6 | [6] |

| Benzo[a]phenazine Derivatives | |||

| Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [7] |

| Naphthoquinone-Thio Derivatives | |||

| Derivatives 62, 64a | Prostate Cancer Cell Lines | 0.14 - 0.77 | [5] |

| Shikonin Derivative | |||

| Derivative 67 | Various | 7.75 (average) | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Substituted naphthoic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[8][9][10][11][12]

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Naphtholic Azo Dye (A1) | Salmonella typhi, Streptococcus pyogenes | 62.5 | [13] |

| Phenolic Azo Dye (B4) | E. coli, Staphylococcus aureus | 62.5 | [13] |

| Lanthanum-Naphthoic Acid Complexes | E. coli | 62.5 | [14] |

| Naphthyridine Derivatives (63b, 63d) | S. aureus, E. coli, A. niger, C. albicans | 35.5 - 75.5 | [15] |

| Naphthoquinone Derivative (91a) | MRSA strains | 1.25 - 2.5 | [5] |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | [16] |

| Bis-QACs (5d, 6d) | Various pathogens | - | [17] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain naphthoic acid derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of key inflammatory mediators. For instance, naphthoquinone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with IC50 values in the micromolar range.[18]

| Compound/Derivative | Assay/Target | IC50 (µM) | Reference(s) |

| Naphthoquinone Derivatives (from Talaromyces sp.) | NO production in RAW 264.7 cells | 1.7 - 49.7 | [18] |

| 1,4-Naphthoquinones | P2X7 Purinergic Receptors | - | [19] |

Antiviral Activity

The search for effective antiviral agents is a continuous effort in drug discovery. Substituted naphthoic acid derivatives have emerged as a class of compounds with potential antiviral applications. For example, certain naphthalimide and naphthoquinone derivatives have shown inhibitory activity against a variety of viruses, including Herpes Simplex Virus (HSV), Human Coronavirus, and Coxsackie virus B4.[20][21]

| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |

| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide (15a) | Coxsackie virus B4 | 9.45 | [21] |

| 2-aminomethyl-3-hydroxy-1,4 naphthoquinone (nitrobenzene radical) | HSV-1 | 0.36 | [20] |

| 2-aminomethyl-3-hydroxy-1,4 naphthoquinone (butyl radical) | HSV-1 | 1.73 | [20] |

| O-substituted Naphthoic Acid Derivative (44A) | - | 0.76 | [22] |

| Methoxy-substituted Naphthoic Acid Derivative (42A) | - | 0.82 | [22] |

| Methyl-substituted Naphthoic Acid Derivative (41A) | - | 1.38 | [22] |

| Chloro-substituted Naphthoic Acid Derivative (43A) | - | 2.03 | [22] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Synthesis of Substituted Naphthoic Acid Derivatives

General Procedure for the Synthesis of 1-Hydroxy-2-naphthoic Acid Esters via Oxabenzonorbornadiene Rearrangement: [23]

This method involves an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. The reaction is typically carried out on a 0.20 mmol scale. The proposed mechanism involves the opening of the oxa-bridge to form a stable carbocation, followed by a 1,2-acyl shift and subsequent rearomatization.

Biological Assays

Determination of Anticancer Activity (IC50): [24][25][26][27][28]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a series of graded concentrations of the test compound. A solvent control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a suitable method, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance values are measured, and the percentage of cell viability is calculated relative to the solvent control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Determination of Antimicrobial Activity (MIC): [8][9][10][11][12]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (broth dilution method) or incorporated into an agar medium (agar dilution method).

-

Inoculation: The diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The inoculated plates or tubes are incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of Antiviral Activity (EC50): [29][30][31][32][33][34]

The half-maximal effective concentration (EC50) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

-

Cell Culture and Virus Infection: Host cells are seeded in 96-well plates and infected with the virus.

-

Compound Treatment: The infected cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated to allow for viral replication.

-

Assessment of Viral Activity: The extent of viral replication is measured using an appropriate assay, such as a cytopathic effect (CPE) assay, plaque reduction assay, or a reporter gene assay.

-

Data Analysis: The percentage of viral inhibition is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted naphthoic acid derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[35][36][37] Its aberrant activation is a common feature in many types of cancer. Virtual screening studies have suggested that naphthoquinone analogs can act as inhibitors of key proteins in this pathway, including PI3K, AKT, and mTOR, highlighting their potential as anticancer agents.[1]

Experimental and Synthetic Workflows

General Workflow for Drug Discovery and Evaluation

The process of discovering and evaluating new drug candidates from substituted naphthoic acid derivatives typically follows a structured workflow, from initial synthesis to preclinical evaluation.

References

- 1. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdb.apec.org [pdb.apec.org]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

- 11. researchgate.net [researchgate.net]

- 12. integra-biosciences.com [integra-biosciences.com]

- 13. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 31. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

- 34. researchgate.net [researchgate.net]

- 35. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 36. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 37. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Horizon of Functionalized Naphthoic Acids: A Technical Guide to Research Applications

For Immediate Release

Functionalized naphthoic acids, a class of aromatic carboxylic acids derived from naphthalene, are emerging as a versatile scaffold in scientific research, with significant potential across drug discovery, advanced materials, and chemical sensing. Their rigid, planar structure and the ability to be readily modified allow for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications. This technical guide provides an in-depth overview of the current research applications of these promising compounds, tailored for researchers, scientists, and drug development professionals.

Core Research Applications

Functionalized naphthoic acids are being actively investigated in several key areas:

-

Drug Discovery: As bioactive molecules, they have shown promise as inhibitors of key enzymes in cancer metabolism, antagonists for receptors involved in inflammation, and as potential anticancer and antimicrobial agents.

-

Fluorescent Probes: Their inherent fluorescence, which can be modulated by functionalization, makes them ideal candidates for developing probes for biological imaging and high-throughput screening assays.

-

Materials Science: The rigid naphthalene core imparts desirable thermal and electronic properties, leading to their use in the development of novel polymers and organic light-emitting diodes (OLEDs).

Drug Discovery and Pharmacological Applications

The therapeutic potential of functionalized naphthoic acids is a major focus of current research. Their ability to interact with biological targets with high specificity has led to the development of promising drug candidates.

Anticancer Activity

Derivatives of naphthoic acid have demonstrated significant potential as anticancer agents by targeting key cellular pathways. One notable mechanism is the inhibition of lactate dehydrogenase (LDH), an enzyme crucial for the altered metabolism of cancer cells (the Warburg effect).

Table 1: Anticancer Activity of Functionalized Naphthoic Acid Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 / Ki | Citation |

| N-Hydroxyindole-2-carboxylates | Lactate Dehydrogenase A (LDH-A) | Human Pancreatic Carcinoma | Ki = 5.6 µM | |

| Aminobenzylnaphthols | Unknown | Pancreatic (BxPC-3) | IC50 = 13.26 µM | |

| Aminobenzylnaphthols | Colorectal (HT-29) | IC50 = 11.55 µM | ||

| 2-Amino-1,4-naphthoquinone-benzamides | Unknown | Breast (MDA-MB-231) | More potent than cisplatin | |

| 1,4-Naphthoquinone-1,2,3-triazole hybrids | Multi-kinase inhibitor | Pancreatic (AsPC-1) | Apoptosis induction at 10 µM |

Anti-inflammatory Activity

Functionalized naphthoic acids have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.

Table 2: P2Y14 Receptor Antagonist Activity of Functionalized Naphthoic Acids

| Compound | Receptor | Assay | IC50 / Ki | Citation |

| 4-Phenyl-2-naphthoic acid derivative | P2Y14 | Radioligand Binding | Ki = 0.43 nM | |

| 4-Phenyl-2-naphthoic acid derivative | P2Y14 | Whole-cell fluorimetric | IC50 = 6-8 nM |

Antimicrobial Activity

Certain derivatives of naphthoic acid have shown promising activity against pathogenic bacteria.

Table 3: Antibacterial Activity of Naphthoic Acid Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation |

| Lanthanum(III) complexes of hydroxynaphthoic acid | Escherichia coli | 62.5 | |

| 1,4-Naphthoquinone derivatives | Staphylococcus aureus | 15.625 - 500 |

Signaling Pathway Modulation

Functionalized naphthoic acid derivatives can exert their biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating fundamental biological processes.

A notable example is the inhibition of inflammatory responses by a methyl-1-hydroxy-2-naphthoate, which has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways in macrophages.

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling.

Furthermore, certain naphthoquinone derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of MAPK, AKT, and STAT3 signaling pathways.

Methodological & Application

Application Notes and Protocols: 1-Methoxy-4-bromo-2-naphthoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-bromo-2-naphthoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a naphthalene core substituted with a carboxylic acid, a methoxy group, and a bromine atom, allows for a variety of chemical transformations. The presence of the bromine atom facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a range of functional groups such as esters and amides. These characteristics make this compound a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Naphthalene derivatives, in general, have been explored for their potential as anticancer agents and as antagonists for purinergic receptors like P2Y14, suggesting potential therapeutic applications for derivatives of this compound.[1][2]

Synthetic Routes

A plausible synthetic route to this compound can be envisioned through two primary pathways, starting from commercially available precursors.

Route A: Bromination followed by Methylation

This route involves the initial bromination of 1-hydroxy-2-naphthoic acid to introduce the bromine atom at the 4-position, followed by methylation of the hydroxyl group.

Route B: Methylation followed by Bromination

Alternatively, 1-hydroxy-2-naphthoic acid can first be methylated, followed by the selective bromination of the resulting 1-methoxy-2-naphthoic acid. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions.

Caption: Proposed synthetic pathways to this compound.

Key Applications and Reactions

This compound is a valuable intermediate for the synthesis of a diverse range of derivatives through reactions targeting both the bromine atom and the carboxylic acid functional group.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the naphthalene ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with various aryl and heteroaryl boronic acids.[3][4][5][6] This reaction is fundamental for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

Caption: Suzuki-Miyaura coupling of this compound.

Amide Bond Formation

The carboxylic acid functionality can be readily converted to amides through coupling with a wide range of primary and secondary amines.[7][8] This transformation is crucial in drug discovery for introducing diversity and modulating the physicochemical properties of lead compounds.

Caption: Amide coupling of this compound.

Esterification

Esterification of the carboxylic acid group can be achieved by reacting with various alcohols under acidic conditions.[9] This reaction is useful for producing prodrugs or modifying the solubility and pharmacokinetic properties of the parent molecule.

Potential in Medicinal Chemistry

Naphthoic acid derivatives have shown promise as P2Y14 receptor antagonists, which are implicated in inflammatory diseases.[2][10][11][12] The general structure of these antagonists often involves a central naphthoic acid core with substitutions at the 4 and 7 positions. This compound is a key starting material for the synthesis of such compounds, where the bromine at the 4-position can be functionalized via cross-coupling reactions to introduce various aryl or heteroaryl groups.

Caption: P2Y14 receptor signaling and antagonism by naphthoic acid derivatives.

Data Presentation

| Reaction Type | Starting Material | Reagents | Product | Typical Yield (%) | Ref. |

| Bromination | 1-Hydroxy-2-naphthoic acid | Bromine, Chloroform | 4-Bromo-1-hydroxy-2-naphthoic acid | High | [13] |

| Methylation | 4-Bromo-1-hydroxy-2-naphthoic acid | Methyl iodide, K₂CO₃, DMF | This compound | 90-98 (estimated) | [ ] |

| Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-Methoxy-4-phenyl-2-naphthoic acid | 80-95 (estimated) | [3] |

| Amide Coupling | This compound | Benzylamine, HATU, DIPEA | N-benzyl-1-methoxy-4-bromo-2-naphthamide | 85-95 (estimated) | [7] |

| Esterification | This compound | Methanol, H₂SO₄ | Methyl 1-methoxy-4-bromo-2-naphthoate | 90-95 (estimated) | [9] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid

Materials:

-

1-Hydroxy-2-naphthoic acid

-

Bromine

-

Chloroform

-

Water

Procedure:

-

Suspend 1-hydroxy-2-naphthoic acid (1.0 eq) in chloroform in a round-bottom flask.[13]

-

Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the suspension at room temperature with stirring.[13]

-

Continue stirring the reaction mixture at room temperature for 1 hour.[13]

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid repeatedly with water and collect by filtration.

-

Dry the solid to obtain 4-bromo-1-hydroxy-2-naphthoic acid.[13]

Protocol 2: Synthesis of this compound (Proposed)

Materials:

-

4-Bromo-1-hydroxy-2-naphthoic acid

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromo-1-hydroxy-2-naphthoic acid (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

-

Add methyl iodide (1.1-1.5 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and acidify with dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 3: Suzuki-Miyaura Coupling of this compound (General Procedure)

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

Protocol 4: Amide Coupling of this compound (General Procedure)

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding amide.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Methoxy-4-bromo-2-naphthoic acid as a Versatile Building Block for Functional Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methoxy-4-bromo-2-naphthoic acid as a key intermediate in the synthesis of advanced functional materials. The unique substitution pattern of this naphthalene derivative, featuring an electron-donating methoxy group, a reactive carboxylic acid, and a versatile bromine atom, makes it an ideal candidate for creating novel fluorescent probes and specialty polymers.

Overview of this compound

This compound is an aromatic carboxylic acid with a naphthalene core. The methoxy group at the 1-position and the carboxylic acid at the 2-position create a system with interesting electronic properties. The bromine atom at the 4-position serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Key Properties and Features:

-

Fluorescent Potential: Naphthalene derivatives are known to form the core of many fluorophores. The electron-donating methoxy group can enhance the fluorescence quantum yield of molecules derived from this building block.[1][2]

-

Reactive Moieties: The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the attachment of this building block to other molecules or polymer backbones.[3]

-

Cross-Coupling Capability: The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for carbon-carbon bond formation.[4][5][6]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 1-methoxynaphthalene.

Step 1: Synthesis of 1-methoxy-2-naphthoic acid

This step involves the ortho-lithiation of 1-methoxynaphthalene followed by carboxylation.[7]

Step 2: Bromination of 1-methoxy-2-naphthoic acid

The subsequent step is the regioselective bromination of 1-methoxy-2-naphthoic acid at the 4-position.

Application in Fluorescent Probe Synthesis

The unique electronic and structural features of this compound make it an excellent scaffold for the development of novel fluorescent probes. By strategically modifying the carboxylic acid and bromo functionalities, probes with high sensitivity and selectivity for various analytes can be designed. Naphthalene-based fluorophores are widely used in developing fluorescent sensors and biological labels.[1]